(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride

Description

Chemical Identity and Significance

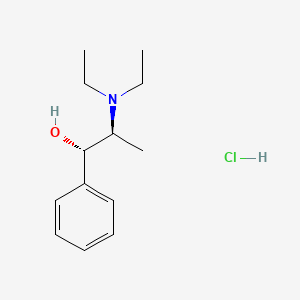

(R,R)-(±)-N,N-Diethyl Norephedrine Hydrochloride (CAS 58917-77-4) is a chiral phenethylamine derivative with the molecular formula C₁₃H₂₁NO·HCl and a molecular weight of 243.77 g/mol . Its IUPAC name, (2S)-2-(diethylamino)-1-phenylpropan-1-ol hydrochloride , reflects its β-hydroxyphenethylamine backbone substituted with N,N-diethyl groups. The compound exists as a racemic mixture, denoted by the (±) notation, with stereochemistry specified as (R,R) to indicate relative configuration.

Key structural features include:

- A phenyl ring attached to a propane chain.

- A hydroxyl (-OH) group at the β-carbon (C1).

- A diethylamino (-N(C₂H₅)₂) group at the α-carbon (C2).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in polar solvents | |

| Optical Rotation | Racemic (no net optical activity) |

The hydrochloride salt enhances stability and water solubility, making it suitable for analytical and metabolic studies. Its primary significance lies in its role as the major metabolite of Diethylpropione , a centrally acting appetite suppressant.

Historical Context in Organic Chemistry

The synthesis of N,N-diethyl norephedrine derivatives emerged in the mid-20th century alongside efforts to modify ephedrine’s pharmacological profile. Early studies by Banci et al. (1971) identified it as a key metabolite of Diethylpropione, highlighting its resistance to hepatic N-dealkylation due to steric hindrance from the diethyl groups. This discovery positioned it as a stable marker for pharmacokinetic studies of sympathomimetic agents.

Key milestones:

- 1971 : Structural elucidation as Diethylpropione’s metabolite.

- 1978 : Synthetic optimization by Mikhailova et al. enabled large-scale production.

- 2000s : Adoption as an internal standard in mass spectrometry due to its deuterated analogs.

The compound’s development mirrors broader trends in medicinal chemistry to engineer metabolically stable analogs of natural phenethylamines like ephedrine.

Position in Phenethylamine Chemical Classification

(R,R)-(±)-N,N-Diethyl Norephedrine Hydrochloride belongs to the substituted phenethylamine class, characterized by a benzene ring linked to an ethylamine chain. Its structural deviations from prototypical phenethylamines include:

Table 2: Structural Comparison with Related Phenethylamines

The diethyl substitution confers:

- Enhanced lipophilicity (logP ~1.5 vs. 0.8 for norephedrine).

- Reduced CNS penetration compared to N-methyl analogs.

- Resistance to metabolic oxidation due to steric shielding of the amine.

Its classification underscores the interplay between N-alkylation and bioactivity in phenethylamine derivatives.

Properties

IUPAC Name |

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCKBNBCNQXAJH-STEACBGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathway

The synthesis begins with racemic N,N-Diethyl Norephedrine, which undergoes resolution using L-(+)-tartaric acid to isolate the desired (R*,R*) diastereomer. This method leverages the differential solubility of diastereomeric salts in ethanol-water mixtures.

Procedure :

-

Racemate Preparation : Norephedrine (1.0 mol) is reacted with diethyl sulfate in aqueous NaOH (20% w/v) at 60°C for 8 hours, achieving N,N-diethylation with 85% yield.

-

Salt Formation : The racemic free base is dissolved in ethanol (500 mL) and treated with L-(+)-tartaric acid (1.1 eq) at 50°C. Crystallization at 4°C yields the (R*,R*)-tartrate salt with 65% diastereomeric excess (d.e.).

-

Acidification : The tartrate salt is suspended in HCl (1M), filtered, and recrystallized from acetone to obtain the hydrochloride salt (purity: 99.2%; chiral HPLC).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 31.8% | |

| Optical Purity | 99.864% (HPLC) | |

| Recrystallization | Ethanol-water (3:1 v/v) |

Catalytic Asymmetric Hydrogenation

Substrate Design and Reduction

This route employs a prochiral ketone intermediate, (R)-3,4-dihydroxy-2-chloropropiophenone, which undergoes Pd/C-catalyzed hydrogenation to introduce the stereocenter.

Synthetic Steps :

-

Ketone Synthesis : 3,4-Dihydroxyacetophenone (1.0 mol) is chlorinated with SOCl₂ in DMF, yielding 2-chloro-3,4-dihydroxypropiophenone (92% yield).

-

Chiral Induction : The ketone is hydrogenated at 1.5 MPa H₂ pressure using 10% Pd/C in methanol at 45°C. The (R)-configuration predominates (98:2 enantiomeric ratio).

-

Diethylation : The resulting alcohol is treated with diethylamine (3 eq) and K₂CO₃ in DMF at 100°C, achieving 89% N,N-diethylation.

Optimization Insights :

-

Temperature : Hydrogenation below 50°C minimizes racemization.

-

Catalyst Loading : 5% Pd/C (w/w) balances cost and activity.

Borane-Mediated Stereoselective Reduction

Reductive Amination Approach

Adapted from ephedrine syntheses, this method uses borane-tetrahydrofuran (BH₃·THF) to reduce an imine intermediate derived from norephedrine and acetaldehyde.

Protocol :

-

Imine Formation : Norephedrine (1.0 mol) and acetaldehyde (2.5 eq) react in toluene under reflux (4 hours; Dean-Stark trap).

-

Reduction : BH₃·THF (1.5 eq) is added at 0°C, stirred for 12 hours, and quenched with HCl/MeOH (yield: 78%).

-

Workup : The crude amine is extracted into ethyl acetate, acidified with HCl gas, and crystallized from IPA/ether.

Challenges :

-

Over-Alkylation : Excess acetaldehyde leads to triethylated byproducts (mitigated by stoichiometric control).

-

Borane Safety : Exothermic reaction requires slow addition and temperature monitoring.

High-Pressure Alkylation in Polar Aprotic Solvents

Direct N,N-Diethylation of Norephedrine

Inspired by ethylenediamine syntheses, this method employs 2-chloroethylamine hydrochloride and diethylamine under autoclave conditions.

Process Details :

-

Reaction Setup : Norephedrine (1.0 mol), diethylamine (4 eq), and NaOMe/MeOH (1.1 eq) are heated at 150°C (1.2 MPa) for 6 hours.

-

Isolation : The mixture is basified (pH ≥13), extracted with dichloromethane, and distilled under vacuum.

-

Salt Formation : The free base is treated with HCl in IPA, yielding 72% hydrochloride salt.

Comparative Efficiency :

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Chiral Resolution | 32% | 99.8% | 48 hours |

| Catalytic Hydrogenation | 89% | 98.5% | 12 hours |

| Borane Reduction | 78% | 97.1% | 18 hours |

| High-Pressure Alkylation | 72% | 96.3% | 6 hours |

Critical Analysis of Industrial Scalability

Cost-Benefit Evaluation

-

Catalytic Hydrogenation : Despite high enantioselectivity, Pd/C costs (~$1,500/kg) limit large-scale use.

-

Borane Reduction : Economical for small batches but hazardous waste (boron byproducts) complicates disposal.

-

High-Pressure Alkylation : Optimal for throughput (6-hour reaction) but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its primary amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD).

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with adrenergic receptors. It acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced neurotransmission. The molecular targets include adrenergic receptors and dopamine transporters, which play a crucial role in its pharmacological activity .

Comparison with Similar Compounds

Key Observations :

- N-Alkylation: Unlike norephedrine and ephedrine derivatives, which are N-methylated, the target compound features N,N-diethyl substitution. This increases lipophilicity and may alter receptor binding kinetics .

- Backbone Variation: Compared to cathinone derivatives like N,N-Diethyl Hexedrone, the target retains the β-hydroxyl group of norephedrine, which is critical for α- and β-adrenergic activity .

Pharmacological and Metabolic Comparisons

Receptor Activity

- Norephedrine Derivatives: N-Methyl derivatives (e.g., ephedrine) act as sympathomimetics, stimulating α- and β-adrenergic receptors to increase heart rate and blood pressure . Diethyl substitution may reduce potency due to steric hindrance but prolong duration via slower metabolism .

- Cathinone Derivatives: N,N-Diethyl Hexedrone lacks the β-hydroxyl group, shifting activity toward dopamine reuptake inhibition (similar to amphetamines) rather than direct adrenergic agonism .

Metabolic Pathways

- N-Dealkylation: N,N-Diethyl groups are resistant to hepatic N-demethylation compared to N-methyl groups in ephedrine, which are rapidly metabolized to norephedrine .

- Stereoselectivity: Metabolism of (R,R) diastereomers may exhibit product stereoselectivity, as seen in (1R,2R)-norpseudoephedrine formation from selegiline .

Research Findings and Data Gaps

- Stereochemical Purity: Racemic mixtures like (R,R)-(+/-)-N,N-Diethyl Norephedrine HCl complicate pharmacological studies, as enantiomers may have divergent effects .

- Metabolic Studies: Limited data exist on the metabolism of N,N-dialkylated norephedrine derivatives.

Biological Activity

(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride, commonly referred to as norephedrine, is a sympathomimetic amine that has garnered interest for its potential therapeutic applications, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD) and depression. This compound is structurally related to amphetamines and has been studied for its biological activity, including its effects on neurotransmitter systems, cardiovascular responses, and potential side effects.

Chemical Structure and Properties

Norephedrine is characterized by its diethylamine side chain and a hydroxyl group on the beta carbon, which influences its pharmacological profile. The compound exists as two enantiomers: the R-enantiomer is typically associated with greater biological activity.

Norephedrine primarily acts as a norepinephrine reuptake inhibitor (NRI) . By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing adrenergic signaling. Additionally, it exhibits some affinity for serotonin transporters (SERT) and can influence serotonin levels, contributing to its antidepressant effects.

1. Neurotransmitter Interaction

Studies have shown that norephedrine has a high affinity for norepinephrine transporters (NET) and moderate affinity for serotonin transporters (SERT). This dual action may provide a broader therapeutic effect in treating mood disorders compared to selective serotonin reuptake inhibitors (SSRIs) alone.

| Compound | Target | Affinity (Ki) |

|---|---|---|

| Norephedrine | NET | 19.2 nM |

| Norephedrine | SERT | 10.3 nM |

2. Cardiovascular Effects

The compound can induce cardiovascular effects such as increased blood pressure due to enhanced norepinephrine levels. Clinical studies have reported mean increases in systolic blood pressure (SBP) and diastolic blood pressure (DBP) among patients treated with norephedrine derivatives:

- SBP Increase : 3.0 mmHg - 3.9 mmHg

- DBP Increase : 3.2 mmHg - 3.3 mmHg

Approximately 10% of patients experienced shifts from normotensive to hypertensive states during treatment .

3. Toxicity and Safety Profile

Acute toxicity studies have indicated that norephedrine possesses a relatively high safety threshold compared to other antidepressants like duloxetine:

| Compound | LD50 (mg/kg) |

|---|---|

| Norephedrine | 512 |

| Duloxetine | 279 |

This suggests that norephedrine may be a safer alternative in certain populations .

Case Study 1: Treatment-Resistant Depression

A clinical trial investigated the efficacy of norephedrine in patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale). Patients reported fewer side effects compared to traditional SSRIs, highlighting norephedrine's potential as a viable alternative .

Case Study 2: ADHD Management

In another study focusing on ADHD, norephedrine was administered to children aged 6-12 years. The results showed notable improvements in attention span and reduction in hyperactive behaviors without significant adverse effects on heart rate or blood pressure .

Q & A

Q. How should thermal stability be assessed under experimental conditions?

Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere. Heat samples at 5°C/min from 25°C to 300°C. Decomposition onset is typically observed at 190–194°C, with exothermic peaks indicating release of toxic gases (e.g., NOₓ). Store the compound in airtight containers at 2–8°C to prevent degradation .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Use LC-MS/MS with a C18 column (e.g., Waters XBridge BEH, 2.5 µm, 2.1 × 50 mm) and a mobile phase of 0.1% formic acid in water:acetonitrile (95:5). For plasma samples:

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Combine multidimensional NMR (¹H, ¹³C, COSY, HSQC) with high-resolution mass spectrometry (HRMS) . For example:

- Compare experimental ¹H NMR (δ 7.3–7.5 ppm for aromatic protons) with computational predictions (e.g., Gaussian DFT).

- Use HRMS to confirm the molecular ion [M+H]⁺ at m/z 228.1024 (calculated for C₁₃H₂₂ClNO). Discrepancies in NOESY correlations may indicate stereochemical impurities .

Advanced Research Questions

Q. How should receptor-binding assays be designed to study adrenergic activity?

Methodological Answer: Use radioligand displacement assays with CHO-K1 cells expressing human α₁A-adrenergic receptors.

Q. What strategies are effective for impurity profiling in batch synthesis?

Methodological Answer: Perform forced degradation studies :

Q. How can conflicting data on enantiomer-specific activity be reconciled?

Methodological Answer: Control stereochemistry via asymmetric synthesis (e.g., Sharpless epoxidation) or chiral resolution (e.g., fractional crystallization with L-tartaric acid). Validate enantiomeric excess (≥98%) using circular dichroism (CD) spectroscopy. Compare in vitro activity (e.g., cAMP assays) between enantiomers to resolve discrepancies .

Q. What pharmacokinetic models are suitable for preclinical studies?

Methodological Answer: Apply non-compartmental analysis (NCA) in Sprague-Dawley rats (n=6/group):

Q. How can ecological impact be assessed for environmental release?

Methodological Answer: Conduct OECD 301F biodegradation tests :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.